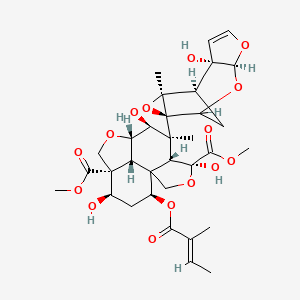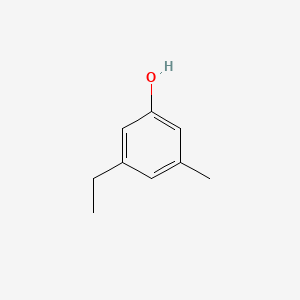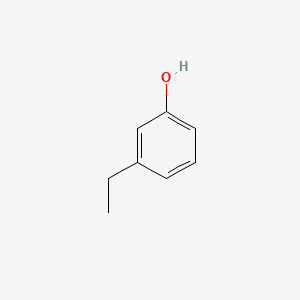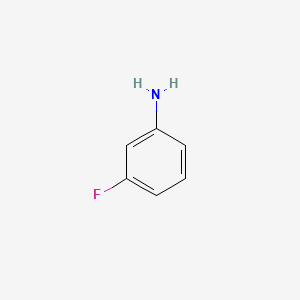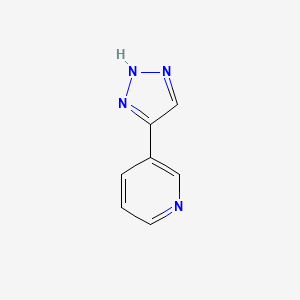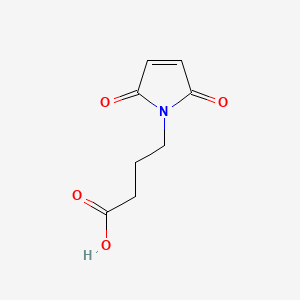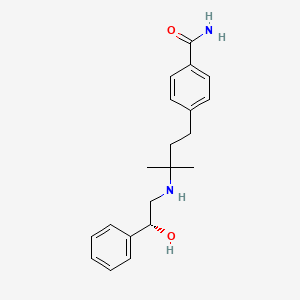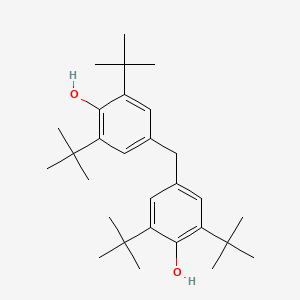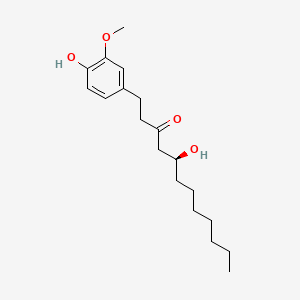
8-姜酚
描述
8-姜酚是一种存在于生姜(Zingiber officinale Roscoe)中的酚类化合物。它是赋予生姜辛辣味道的主要生物活性成分之一。 生姜在传统医学中被使用了几百年,以其各种健康益处而闻名,包括抗炎、抗氧化和抗癌特性 .
科学研究应用
8-姜酚具有广泛的科学研究应用:
化学: 它被用作合成各种生物活性化合物的起始材料。
生物学: 研究表明它在调节生物途径方面具有潜力,包括抗炎和抗氧化途径。
医学: 8-姜酚因其抗癌特性而受到研究,特别是在抑制癌细胞生长和诱导凋亡方面。
作用机制
8-姜酚通过多种分子靶点和途径发挥作用:
抗炎: 它抑制促炎细胞因子和酶(如环氧合酶-2 (COX-2))的产生。
抗氧化: 它清除自由基并上调抗氧化酶。
抗癌: 它通过调节信号通路(如核因子-κB (NF-κB) 通路和丝裂原活化蛋白激酶 (MAPK) 通路)诱导癌细胞凋亡
准备方法
合成路线和反应条件: 8-姜酚可以通过多种化学途径合成。一种常见的方法包括香草醛与丙酮的醛醇缩合,然后进行氢化。 反应条件通常包括使用氢氧化钠等碱和钯碳等氢化催化剂 .
工业生产方法: 在工业环境中,8-姜酚通常通过溶剂提取法从生姜根茎中提取。生姜被干燥并研磨成粉末,然后用乙醇或甲醇进行溶剂提取。 提取物通过高效液相色谱 (HPLC) 等技术进一步纯化以分离出 8-姜酚 .
化学反应分析
反应类型: 8-姜酚会经历各种化学反应,包括:
氧化: 8-姜酚可以被氧化形成 8-生姜醇,这是一种具有增强生物活性的化合物。
还原: 8-姜酚的还原可以产生 8-姜辣素,另一种生物活性化合物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 酰氯或卤代烃等试剂用于取代反应.
主要产物:
8-生姜醇: 通过氧化形成。
8-姜辣素: 通过还原形成。
各种酯和醚: 通过取代反应形成.
相似化合物的比较
8-姜酚属于姜酚家族,其中还包括 6-姜酚和 10-姜酚。这些化合物具有相似的结构,但在其碳链长度方面有所不同:
6-姜酚: 具有较短的碳链,在新鲜生姜中含量更高。
10-姜酚: 具有更长的碳链,含量较低,但表现出更强的生物活性
8-姜酚的独特性: 8-姜酚在其效力和丰度之间的平衡方面独一无二。 它表现出显著的生物活性,同时与更长的链式对应物相比,更容易提取和纯化 .
类似化合物:
- 6-姜酚
- 10-姜酚
- 6-生姜醇
- 8-生姜醇
- 8-姜辣素 .
总之,8-姜酚是一种多功能化合物,在化学、生物学、医学和工业等各个领域都具有巨大的潜力。其独特的特性和广泛的应用使其成为科学研究的宝贵主题。
属性
IUPAC Name |
(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O4/c1-3-4-5-6-7-8-16(20)14-17(21)11-9-15-10-12-18(22)19(13-15)23-2/h10,12-13,16,20,22H,3-9,11,14H2,1-2H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIWKKMTBRYQJU-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178078 | |
| Record name | (8)-Gingerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23513-08-8 | |
| Record name | [8]-Gingerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23513-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (8)-Gingerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (8)-Gingerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5S)-5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-dodecanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (8)-GINGEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB0IJB138K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of 8-gingerol?
A1: 8-gingerol interacts with various molecular targets, contributing to its diverse pharmacological effects. Research suggests it inhibits the activity of enzymes such as phosphodiesterase 4D (PDE4D) [] and phospholipase C β [], influencing intracellular signaling pathways related to inflammation and smooth muscle relaxation. It also shows potential to inhibit the PT-domain of Polyketide synthase A (PksA), an enzyme involved in aflatoxin biosynthesis [].
Q2: How does 8-gingerol influence airway smooth muscle relaxation?
A2: Studies on human airway smooth muscle (ASM) reveal that 8-gingerol potentiates the relaxant effects of β-agonists, commonly used in asthma treatment []. This potentiation involves inhibiting PDE4D activity and modulating cytoskeletal regulatory proteins, ultimately leading to ASM relaxation [].
Q3: Does 8-gingerol impact calcium regulation in cells?
A3: Yes, research indicates that 8-gingerol can influence calcium (Ca2+) regulation. In human ASM cells, 8-gingerol has been shown to blunt Ca2+ responses to stimuli like bradykinin and S-(-)-Bay K 8644 []. Additionally, 8-gingerol has been found to activate the Ca2+-pumping adenosine triphosphatase of the sarcoplasmic reticulum, potentially contributing to its cardiotonic effects [].
Q4: Can 8-gingerol affect immune responses?
A4: 8-gingerol exhibits immunosuppressive activity in mice models. It suppresses the proliferation of splenocytes stimulated by lipopolysaccharide (LPS), concanavalin A (ConA), and ovalbumin (OVA) []. This immunosuppressive effect could be attributed to the direct inhibition of sensitized T and B lymphocytes [].
Q5: What is the molecular formula and weight of 8-gingerol?
A5: 8-gingerol possesses the molecular formula C17H26O4 and a molecular weight of 294.38 g/mol.
Q6: Are there spectroscopic methods to identify and characterize 8-gingerol?
A6: Yes, various spectroscopic techniques can be employed to characterize 8-gingerol. These include: * Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information about the molecule, including the position of hydrogen atoms (1H NMR) []. * Mass spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of 8-gingerol, aiding in its identification [, ]. * Ultraviolet-visible (UV-Vis) spectroscopy: Provides information about the molecule's electronic transitions and can be used for quantitative analysis [].
Q7: How does the structure of 8-gingerol compare to other gingerols, and what are the implications for their activities?
A7: 8-gingerol belongs to the gingerol family, which shares a similar structure consisting of a phenolic head group, an aliphatic chain, and a hydroxyl group. The primary structural difference among gingerols lies in the length of the aliphatic chain. 8-gingerol possesses an eight-carbon chain, while 6-gingerol and 10-gingerol have six and ten carbons, respectively. This structural variation contributes to differences in their potencies and activities.
Q8: What is known about the stability of 8-gingerol, and are there strategies to improve its formulation?
A8: While the provided research papers do not directly address the stability of 8-gingerol, they highlight the use of extraction and analytical techniques to characterize and quantify its presence in ginger samples. For instance, one study utilized high-performance liquid chromatography (HPLC) to assess the content of 8-gingerol and other gingerols in dried ginger, processed ginger, and fresh ginger []. Another study employed ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) to determine the concentration of 8-gingerol and its counterparts in twelve ginger accessions [].
Q9: What are the common analytical methods used to quantify 8-gingerol and related compounds in ginger samples?
A9: Several analytical techniques are employed to quantify 8-gingerol and its related compounds:
- High-performance liquid chromatography (HPLC): A widely used technique for separating and quantifying 8-gingerol and other gingerols in ginger samples [, , , , , , ].
- Ultra-high-performance liquid chromatography (UPLC): Offers improved resolution and sensitivity compared to HPLC for analyzing gingerols [].
- Thin-layer chromatography (TLC): A simpler and cost-effective technique for the separation and identification of gingerols [, ].
- Mass spectrometry (MS): Often coupled with HPLC or UPLC to provide accurate identification and quantification of gingerols based on their mass-to-charge ratios [, , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


